molecular formula C13H17NO2 B13684639 Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]-

Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]-

Cat. No.: B13684639
M. Wt: 219.28 g/mol
InChI Key: UBNNBWOQIPOGHL-UHFFFAOYSA-N
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Description

Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]-: is an organic compound with the molecular formula C13H17NO2. This compound is known for its unique structural features, which include a cyclopropyl group attached to a phenyl ring via an oxygen atom, and an acetamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]- typically involves the reaction of 2-methyl-4-[(1-methylcyclopropyl)oxy]aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

[ \text{2-methyl-4-[(1-methylcyclopropyl)oxy]aniline} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]-} + \text{acetic acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide
  • N-(2-methyl-4-(1-methylcyclopropyl)phenyl)acetamide

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl ring or variations in the cyclopropyl group can lead to differences in chemical reactivity and biological activity.
  • Uniqueness: Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]- is unique due to its specific structural arrangement, which imparts distinct chemical properties and potential applications in various fields.

This detailed article provides a comprehensive overview of Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-[2-methyl-4-(1-methylcyclopropyl)oxyphenyl]acetamide

InChI

InChI=1S/C13H17NO2/c1-9-8-11(16-13(3)6-7-13)4-5-12(9)14-10(2)15/h4-5,8H,6-7H2,1-3H3,(H,14,15)

InChI Key

UBNNBWOQIPOGHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2(CC2)C)NC(=O)C

Origin of Product

United States

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